molecular formula C24H50N2 B14609340 (E)-Bis(2,2,4,6,6-pentamethylheptan-4-yl)diazene CAS No. 59130-16-4

(E)-Bis(2,2,4,6,6-pentamethylheptan-4-yl)diazene

Cat. No.: B14609340
CAS No.: 59130-16-4
M. Wt: 366.7 g/mol
InChI Key: XZDDFGLZQQERRO-UHFFFAOYSA-N
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Description

(E)-Bis(2,2,4,6,6-pentamethylheptan-4-yl)diazene is an organic compound characterized by its unique diazene functional group. Diazene compounds are known for their nitrogen-nitrogen double bond, which imparts distinct chemical properties. This compound, with its bulky alkyl groups, is of interest in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Bis(2,2,4,6,6-pentamethylheptan-4-yl)diazene typically involves the reaction of appropriate alkyl halides with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the diazene bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-Bis(2,2,4,6,6-pentamethylheptan-4-yl)diazene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the diazene group into amines.

    Substitution: The bulky alkyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

(E)-Bis(2,2,4,6,6-pentamethylheptan-4-yl)diazene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic uses.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-Bis(2,2,4,6,6-pentamethylheptan-4-yl)diazene involves its interaction with molecular targets through its diazene group. This interaction can lead to the formation of reactive intermediates that participate in various biochemical pathways. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Azobenzene: Another diazene compound with different substituents.

    Hydrazobenzene: A related compound with a single nitrogen-nitrogen bond.

    Tetramethylhydrazine: A simpler hydrazine derivative with methyl groups.

Uniqueness

(E)-Bis(2,2,4,6,6-pentamethylheptan-4-yl)diazene is unique due to its bulky alkyl groups, which can influence its reactivity and physical properties. This makes it distinct from other diazene compounds and potentially useful in specialized applications.

Properties

CAS No.

59130-16-4

Molecular Formula

C24H50N2

Molecular Weight

366.7 g/mol

IUPAC Name

bis(2,2,4,6,6-pentamethylheptan-4-yl)diazene

InChI

InChI=1S/C24H50N2/c1-19(2,3)15-23(13,16-20(4,5)6)25-26-24(14,17-21(7,8)9)18-22(10,11)12/h15-18H2,1-14H3

InChI Key

XZDDFGLZQQERRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(CC(C)(C)C)N=NC(C)(CC(C)(C)C)CC(C)(C)C

Origin of Product

United States

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